Dansyl-DL-glutamic acid Dansyl-DL-glutamic acid
Brand Name: Vulcanchem
CAS No.: 102783-69-7
VCID: VC0012583
InChI: InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2
SMILES: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Molecular Formula: C29H46N4O6S
Molecular Weight: 578.769

Dansyl-DL-glutamic acid

CAS No.: 102783-69-7

Cat. No.: VC0012583

Molecular Formula: C29H46N4O6S

Molecular Weight: 578.769

* For research use only. Not for human or veterinary use.

Dansyl-DL-glutamic acid - 102783-69-7

Specification

CAS No. 102783-69-7
Molecular Formula C29H46N4O6S
Molecular Weight 578.769
IUPAC Name cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid
Standard InChI InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2
Standard InChI Key MGRPKORXMPGQDT-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N

Introduction

Chemical Structure and Properties

Dansyl-DL-glutamic acid possesses a distinctive chemical structure characterized by the attachment of a dansyl moiety to the alpha-amino group of glutamic acid. This structure comprises several key components:

  • A naphthalene ring system derived from the dansyl group

  • A dimethylamino substituent at position 5 of the naphthalene ring

  • A sulfonamide linkage connecting the dansyl group to the amino acid

  • The glutamic acid portion with its characteristic alpha-carboxyl and gamma-carboxyl groups

  • A chiral carbon center existing in both R and S configurations (hence the DL designation)

The presence of the dansyl group confers important fluorescent properties to the compound. Dansyl derivatives are typically non-fluorescent until they react with amines, after which the resulting dansyl amides exhibit environmental sensitivity in their fluorescence characteristics . This property makes dansyl-DL-glutamic acid particularly suitable for detection in analytical applications.

Table 1: Physical and Chemical Properties of Dansyl-DL-Glutamic Acid

PropertyCharacteristicNotes
AppearanceYellow to yellowish-green solidCommon for dansyl derivatives
SolubilityPartially soluble in water, more soluble in organic solventsIncreased hydrophobicity compared to glutamic acid
FluorescenceExcitation: approximately 330-340 nmBased on general dansyl amino acid properties
Emission: approximately 510-520 nm
StabilityStable under normal laboratory conditionsProtected from prolonged exposure to light
Chromatographic behaviorIncreased retention time in reverse-phase HPLCDue to added hydrophobicity of dansyl group
Molecular weightHigher than native glutamic acidAddition of dansyl group (approximately 233 g/mol)

Analytical Methods for Dansyl-DL-Glutamic Acid

Chromatographic Techniques

Dansyl-DL-glutamic acid, like other dansyl amino acids, can be effectively analyzed using various chromatographic techniques. Reverse-phase High-Performance Liquid Chromatography (HPLC) represents one of the most widely used methods for the separation and analysis of dansyl amino acids . Research has demonstrated that all 20 common amino acids in their dansylated form can be well resolved in a single chromatographic run, with detection limits as low as 50 pmol .

For dansyl-DL-amino acids specifically, Tube Radial Distribution Chromatography (TRDC) has been employed with success. This technique utilizes a commercially available HPLC system with a capillary tube manufactured for gas chromatography (GC) as a separation column . Studies have demonstrated the effectiveness of this method in separating dansyl-DL-amino acids, although the specific examples mentioned in the literature focus on dansyl-DL-methionine and dansyl-DL-valine rather than glutamic acid .

Detection Methods

The detection of dansyl-DL-glutamic acid in analytical systems can be achieved through multiple approaches, leveraging the inherent fluorescent properties of the dansyl group. Two primary detection methods are commonly employed:

Table 2: Analytical Parameters for Dansyl Amino Acid Analysis by HPLC

ParameterConditionReference
ColumnODS (Octadecylsilane)
Mobile phaseGradient elution with acetonitrile and buffer
Flow rateTypically 1.0 ml/min
Detection wavelength254 nm (absorption)
Fluorescence detectionExcitation: ~340 nm, Emission: ~510 nm
Sample injection volumeVariable, depending on concentration
SensitivityAs low as 50 pmol per derivative
Run timeApproximately 60 minutes including equilibration

Applications in Biochemical Research

Dansyl-DL-glutamic acid, as a member of the dansyl amino acid family, finds application in various areas of biochemical research. These applications leverage both the fluorescent properties of the dansyl group and the specific chemical characteristics of glutamic acid.

Protein and Peptide Analysis

One of the primary applications of dansyl derivatives, including dansyl-DL-glutamic acid, is in protein sequencing and structural analysis. Dansyl chloride is widely used for protein, N-terminal amino acid, and peptide detection by reverse-phase HPLC . The dansylation process allows for the selective labeling of specific amino acid residues, facilitating their identification and quantification in complex peptide mixtures.

The fluorescent nature of dansyl-DL-glutamic acid enables sensitive detection of glutamic acid residues in proteins and peptides, contributing to the elucidation of primary structures. This application is particularly valuable in proteomics research, where the accurate identification of amino acid sequences is essential for understanding protein function and structure.

Enantiomeric Separation

A significant application of dansylation in amino acid analysis is the separation of enantiomers. Research has demonstrated that dansyl-DL-amino acids can be separated into their constituent D and L forms through interaction with cyclodextrin in TRDC systems . For dansyl-DL-methionine and dansyl-DL-valine, this separation has been achieved using a water/acetonitrile/ethyl acetate solution containing β-cyclodextrin and non-polarity capillary tubing .

This principle could be extended to dansyl-DL-glutamic acid, suggesting the potential for separating the D and L enantiomers of this compound using appropriate chromatographic methods. Such separation is valuable in stereochemical studies and in applications where the specific enantiomer of glutamic acid is of interest.

Current Research Trends and Future Directions

The field of dansyl amino acid research continues to evolve, with several trends suggesting future directions for studies involving dansyl-DL-glutamic acid:

Advanced Separation Techniques

The development of novel chromatographic methods, such as Tube Radial Distribution Chromatography (TRDC), represents an important trend in the analysis of dansyl-DL-amino acids . These advanced techniques offer improved resolution and sensitivity, potentially enhancing the separation of complex mixtures containing dansyl-DL-glutamic acid.

Future research may focus on optimizing these methods specifically for glutamic acid derivatives, potentially leading to more efficient and sensitive analytical protocols. The integration of these techniques with mass spectrometry or other detection methods could further enhance their utility in biochemical research.

Applications in Proteomics

The increasing importance of proteomics in biological research suggests a continued role for dansyl derivatives, including dansyl-DL-glutamic acid, in protein analysis. Future studies may explore the use of these compounds in targeted proteomics approaches, where specific amino acid residues are of interest.

The development of multiplex detection methods, incorporating dansyl-DL-glutamic acid alongside other labeled amino acids, could enhance the comprehensive analysis of protein structures and modifications. This approach would leverage the specific fluorescent properties of different labels to provide simultaneous detection of multiple amino acid residues.

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